![molecular formula C25H31O2P B12879988 Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine](/img/structure/B12879988.png)
Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine is a chemical compound known for its unique structure and properties. It is primarily used in research and experimental applications, particularly in the field of catalysis and ligand chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine typically involves the reaction of dibenzo[d,f][1,3]dioxepin with dicyclohexylphosphine under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides and substituted derivatives of the original compound .
Applications De Recherche Scientifique
Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine is widely used in scientific research, particularly in:
Mécanisme D'action
The mechanism by which Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions by lowering the activation energy and increasing reaction rates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo-1,4-dioxin: Shares a similar dioxin structure but lacks the phosphine group.
Polychlorinated dibenzo-p-dioxins (PCDDs): Similar in structure but contain chlorine atoms and are known for their toxicity.
Uniqueness
Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine is unique due to its specific combination of a phosphine group with a dibenzo[d,f][1,3]dioxepin structure. This unique structure allows it to form stable complexes with metal ions, making it highly valuable in catalysis and ligand chemistry .
Propriétés
Formule moléculaire |
C25H31O2P |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
benzo[d][1,3]benzodioxepin-1-yl(dicyclohexyl)phosphane |
InChI |
InChI=1S/C25H31O2P/c1-3-10-19(11-4-1)28(20-12-5-2-6-13-20)24-17-9-16-23-25(24)21-14-7-8-15-22(21)26-18-27-23/h7-9,14-17,19-20H,1-6,10-13,18H2 |
Clé InChI |
XHPQRPOWUZBCCD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC4=C3C5=CC=CC=C5OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


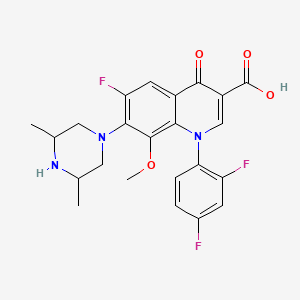

![4-[(2,5-Dioxooxolan-3-yl)sulfanyl]butanoic acid](/img/structure/B12879938.png)
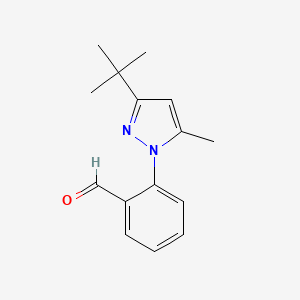
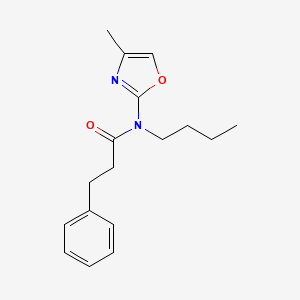
![2-[(2-Oxo-1,2-dihydroquinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12879963.png)
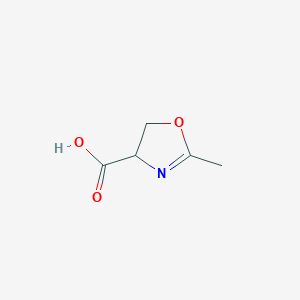

![7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12879977.png)
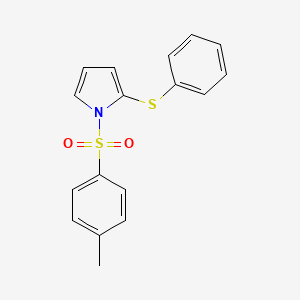
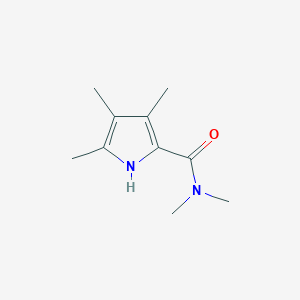
![3-Methylisoxazolo[5,4-b]pyridine-5-carbonyl chloride](/img/structure/B12879997.png)
![5-(Methylamino)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-4-one](/img/structure/B12880001.png)

